molecular formula C10H13NOS2 B14906970 n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide

n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide

Cat. No.: B14906970
M. Wt: 227.4 g/mol
InChI Key: NAVQBQMLHCJGAD-UHFFFAOYSA-N
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Description

n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide is a compound that features a cyclopropyl group, a thiophen-2-ylmethyl group, and a thioacetamide moietyThe presence of the thiophene ring, a sulfur-containing heterocycle, contributes to its unique chemical properties and reactivity .

Preparation Methods

The synthesis of n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes or receptors, modulating their activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity, while the thioacetamide moiety can participate in hydrogen bonding or other interactions with biological molecules .

Comparison with Similar Compounds

n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of these functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antimicrobial properties. This article synthesizes current research findings regarding the biological activity of this compound, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N5OSC_{11}H_{13}N_{5}OS, with a molecular weight of 295.4 g/mol. The compound features a cyclopropyl group and a thiophenylmethyl thioacetamide moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro assays have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast cells). The IC50 values reported for these cell lines indicate strong selectivity and potency .
  • Mechanism of Action :
    • The compound's mechanism may involve the induction of apoptosis in cancer cells. Studies using flow cytometry have demonstrated that treatment with this compound leads to increased rates of apoptosis without causing cell cycle arrest .
  • Structure-Activity Relationship (SAR) :
    • The presence of the thiophene ring is crucial for enhancing the anticancer activity. Modifications in the substituents on the thiophene or cyclopropyl groups can significantly alter the biological efficacy, suggesting that fine-tuning these structures could lead to more potent derivatives .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:

  • Activity Against Bacterial Strains :
    • The compound has been tested against various Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity that surpasses conventional antibiotics in some cases .
  • Mechanism :
    • The antimicrobial effect is hypothesized to be linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

Several case studies have documented the efficacy of this compound:

  • In Vivo Studies :
    • Animal models have been used to assess the therapeutic potential of this compound in treating tumors. Results indicated a marked reduction in tumor size when administered at specific dosages, supporting its potential for further development as an anticancer drug .
  • Combination Therapies :
    • Preliminary studies suggest that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce side effects associated with higher doses of standard treatments .

Properties

Molecular Formula

C10H13NOS2

Molecular Weight

227.4 g/mol

IUPAC Name

N-cyclopropyl-2-(thiophen-2-ylmethylsulfanyl)acetamide

InChI

InChI=1S/C10H13NOS2/c12-10(11-8-3-4-8)7-13-6-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7H2,(H,11,12)

InChI Key

NAVQBQMLHCJGAD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CSCC2=CC=CS2

Origin of Product

United States

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